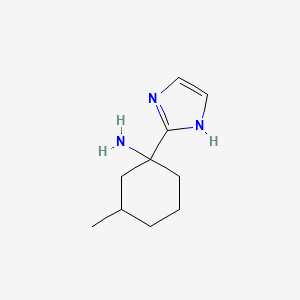
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with an ethyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-ethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpiperidin-4-one with ethylenediamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Aminoethyl)-3-ethylpiperidin-4-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The aminoethyl group allows the compound to bind to trace amine-associated receptors (TAARs), modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The compound’s effects on neurotransmitter systems, particularly dopamine and serotonin, are of significant interest in neuropharmacology.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the ethyl and hydroxyl groups, making it less complex.
3-Ethylpiperidin-4-one: Lacks the aminoethyl group, resulting in different chemical properties.
Dopamine: Shares the aminoethyl group but has a different core structure and biological activity.
Uniqueness
4-(2-Aminoethyl)-3-ethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and ethyl groups, along with the hydroxyl group, allows for versatile chemical reactivity and potential therapeutic applications.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
4-(2-aminoethyl)-3-ethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-8-7-11-6-4-9(8,12)3-5-10/h8,11-12H,2-7,10H2,1H3 |
InChIキー |
DXLWETLKZBRCGK-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCCC1(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
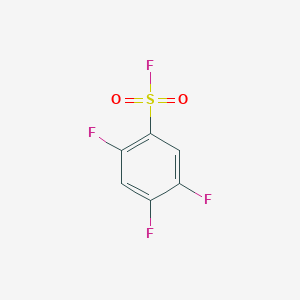
![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)
![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
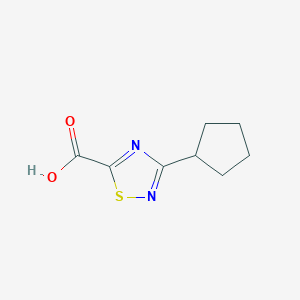
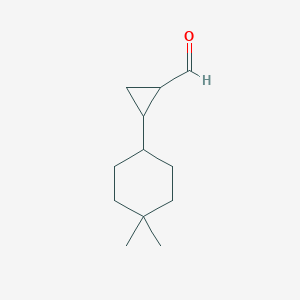
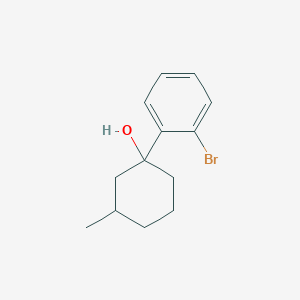

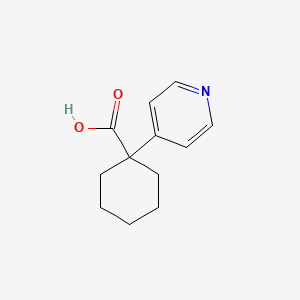
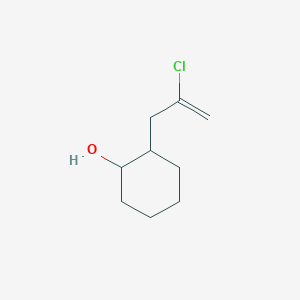
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
